tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Pharmaceutical intermediate handling Preparative organic synthesis Solid-phase dispensing

Secure a reliable supply of this crystalline, non-hygroscopic intermediate for your parallel synthesis and lead optimization workflows. The N-Boc protecting group enables orthogonal synthetic strategies, allowing selective deprotection under acidic conditions without affecting the reactive 4-iodo handle. Its favorable physical form (mp 67–70°C) ensures accurate automated dispensing, making it a superior choice to hygroscopic free 4-iodopyrazole for high-throughput library generation of 4-substituted pyrazole derivatives via Pd-catalyzed cross-couplings.

Molecular Formula C8H11IN2O2
Molecular Weight 294.09 g/mol
CAS No. 121669-70-3
Cat. No. B050845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-iodo-1H-pyrazole-1-carboxylate
CAS121669-70-3
Molecular FormulaC8H11IN2O2
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)I
InChIInChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
InChIKeyWRCRIGRVTPLDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate (CAS 121669-70-3): Molecular Identity and Core Characteristics for Pharmaceutical Intermediates


tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 121669-70-3), also known as 1-Boc-4-iodopyrazole, is an N-Boc-protected 4-iodopyrazole derivative with molecular formula C₈H₁₁IN₂O₂ and molecular weight 294.09 g/mol [1]. The compound features a crystalline solid morphology with a melting point of 67–70°C . Its structural composition includes a pyrazole core substituted with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the N1 nitrogen atom, endowing the compound with dual functional handles for orthogonal synthetic transformations . It is predominantly utilized as a key intermediate in pharmaceutical and agrochemical synthesis programs, with commercial availability at ≥98% purity specification for research and development applications .

Why 4-Iodopyrazole Derivatives Are Not Interchangeable: Procurement Rationale for tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate


The selection of a specific 4-iodopyrazole derivative cannot be reduced to mere halogen identity; the interplay between the halogen atom, the N1 protecting group, and the pyrazole scaffold determines synthetic utility, physical handling properties, and compatibility with downstream chemistry. The N-Boc protecting group introduces orthogonal synthetic handles—enabling temporary masking of the pyrazole N1 position during cross-coupling or C–H functionalization steps, then permitting selective deprotection under acidic conditions without perturbing iodine-based functionalities [1]. The tert-butyl carbamate ester moiety further imparts favorable crystallization behavior (melting point 67–70°C), facilitating purification and precise weighing compared to the hygroscopic free 4-iodopyrazole . Direct substitution with 4-bromopyrazole or 4-chloropyrazole analogs would alter the halogen's leaving-group propensity and dehalogenation side-reaction profile, while alternative protecting groups such as trityl (Trt) introduce different steric and deprotection requirements [2].

Quantitative Differentiation of tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate: Comparative Evidence for Scientific Procurement


Crystalline Solid Morphology vs. Hygroscopic Free 4-Iodopyrazole: Physical Handling Advantages

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate exhibits a melting point of 67–70°C and is handled as a crystalline solid, contrasting with the more hygroscopic and lower-melting character of unprotected 4-iodopyrazole (mp 108–110°C but prone to moisture uptake) . The Boc protection of the N1 nitrogen eliminates hydrogen-bonding donor capacity at this position (hydrogen bond donor count = 0), reducing hygroscopicity and improving weighing accuracy in automated solid-dispensing workflows [1].

Pharmaceutical intermediate handling Preparative organic synthesis Solid-phase dispensing

Halogen Bonding Capacity: 4-Iodo vs. 4-Bromo Pyrazole Derivatives

Rotational spectroscopy and ab initio calculations have established that both 4-iodopyrazole and 4-bromopyrazole form halogen bonds broadly comparable in strength to those formed by CH₃X and CF₃X (X = halogen) [1]. The nuclear quadrupole coupling constants χₐₐ(X) and χbb(X)−χcc(X) of the halogen atoms were experimentally determined for four isotopologues of 4-bromopyrazole and two isotopologues of 4-iodopyrazole [2]. Both compounds exhibit comparable halogen-bonding capacity; selection between iodine and bromine therefore hinges on orthogonal synthetic considerations rather than halogen-bond strength differentiation.

Fragment-based drug discovery Biochemical crystallography Halogen bonding

Boc Group Compatibility with Ir-Catalyzed C–H Borylation: Orthogonal Functionalization Strategy

Ir-catalyzed C–H borylation is found to be fully compatible with Boc protecting groups on heterocycles, including pyrroles, indoles, and azaindoles, enabling selective functionalization at C–H positions β to nitrogen [1]. This compatibility extends to N-Boc-protected pyrazoles by class-level inference, whereas alternative protecting groups such as trityl (Trt) exhibit different steric and stability profiles under borylation conditions [2]. The Boc group can be removed via thermolysis or retained intact during subsequent transformations, offering orthogonal functionalization pathways.

C–H functionalization Late-stage diversification Heterocycle borylation

Selective N-Boc Deprotection: HCl/EtOAc vs. TFA/CH₂Cl₂ Differentiation

In N-Boc-protected pyrazolylalanine derivatives, acid-catalyzed deprotection with TFA/CH₂Cl₂ yields free amino acids isolated as dihydrochloride salts, whereas selective deprotection with HCl/EtOAc furnishes N-Boc-deprotected tert-butyl esters as dihydrochlorides, preserving tert-butyl ester functionalities [1]. This orthogonal deprotection profile extends by class-level inference to tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, where the Boc group can be removed while retaining the tert-butyl carbamate ester integrity under HCl/EtOAc conditions.

Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

Iodine at 4-Position Enables Diverse Pd-Catalyzed Cross-Coupling Modalities

The iodine substituent at the 4-position of the pyrazole core allows for diverse cross-coupling reactions including Suzuki, Sonogashira, and Buchwald–Hartwig couplings, enabling efficient formation of C–C and C–N bonds . Direct comparison of chloro, bromo, and iodopyrazoles in Suzuki–Miyaura reactions revealed that bromo and chloro derivatives exhibit reduced propensity for dehalogenation side reactions compared to iodopyrazoles [1]. The 4-iodo derivative thus occupies a specific reactivity niche: higher oxidative addition rates but greater susceptibility to undesired dehalogenation.

Suzuki coupling Sonogashira coupling Buchwald-Hartwig amination

Validated Research and Industrial Use Cases for tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate


Automated Parallel Synthesis in Pharmaceutical Medicinal Chemistry Programs

The crystalline solid morphology and non-hygroscopic character of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (mp 67–70°C, H-bond donor count = 0) enable precise automated dispensing in parallel synthesis workflows, minimizing weighing errors and moisture-related degradation. This facilitates high-throughput library generation of 4-substituted pyrazole derivatives via Suzuki, Sonogashira, or Buchwald–Hartwig couplings for lead optimization campaigns .

Fragment-Based Drug Discovery Using Halogen Bonding Probes

4-Iodopyrazole derivatives serve as halogen-bonding fragments in biochemical crystallography for target protein structure determination. Both 4-iodo and 4-bromo pyrazoles form halogen bonds comparable in strength to CF₃X analogs and have been described as 'magic bullets' for this application. The N-Boc-protected variant enables controlled solubility and handling while preserving halogen-bonding capacity for fragment screening campaigns [1].

Orthogonal Protecting Group Strategies in Multi-Step Total Synthesis

The N-Boc protecting group provides orthogonal synthetic handles: compatibility with Ir-catalyzed C–H borylation conditions enables late-stage functionalization at positions β to nitrogen while the Boc group remains intact; alternatively, selective deprotection with HCl/EtOAc removes Boc while preserving tert-butyl ester functionalities, or complete deprotection with TFA/CH₂Cl₂ yields the free 4-iodopyrazole for subsequent N-alkylation or N-arylation [2].

4-Alkoxylation for Natural Product Analog Synthesis

The 4-iodo-1H-pyrazole scaffold undergoes CuI-catalyzed direct 4-alkoxylation with alcohols under microwave irradiation (130°C, 1 h, 20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline, 2 equiv t-BuOK), enabling efficient synthesis of 4-alkoxy pyrazole derivatives for applications including withasomnine and homolog synthesis [3]. The N-Boc protection remains compatible with these coupling conditions, permitting subsequent orthogonal deprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.